4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine

CAS No.: 2320861-24-1

Cat. No.: VC6620706

Molecular Formula: C16H21N5O

Molecular Weight: 299.378

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320861-24-1 |

|---|---|

| Molecular Formula | C16H21N5O |

| Molecular Weight | 299.378 |

| IUPAC Name | 4,5-dimethyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine |

| Standard InChI | InChI=1S/C16H21N5O/c1-12-13(2)19-11-20-16(12)22-10-14-3-7-21(8-4-14)15-9-17-5-6-18-15/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3 |

| Standard InChI Key | VTETXSQAHNEVPK-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=CN=C3)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

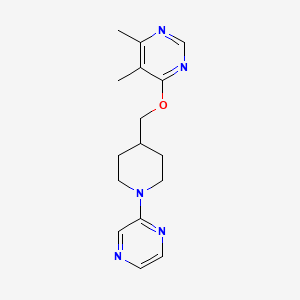

The compound’s IUPAC name, 4,5-dimethyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine, reflects its hybrid architecture:

-

A pyrimidine ring (C₄H₄N₂) with methyl groups at positions 4 and 5.

-

A pyrazine ring (C₄H₄N₂) connected via a piperidine spacer (C₅H₁₁N) at position 6.

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O |

| Molecular Weight | 299.378 g/mol |

| SMILES | CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=CN=C3)C |

| InChI | InChI=1S/C16H21N5O/c1-12-13(2)19-11-20-16(12)22-10-14-3-7-21(8-4-14)15-9-17-5-6-18-15/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3 |

| PubChem CID | 132451217 |

The piperidine moiety enhances solubility and bioavailability, while the pyrazine and pyrimidine rings enable π-π stacking interactions with biological targets .

Synthesis and Structural Optimization

Key Synthetic Strategies

The synthesis of 4,5-dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine likely involves multi-step reactions, drawing from methods used for analogous pyrazine-pyrimidine hybrids :

-

Core Formation:

-

The pyrimidine ring is constructed via cyclization of thiourea derivatives or condensation of amidines with β-diketones.

-

Methyl groups are introduced at positions 4 and 5 through alkylation or using pre-substituted precursors.

-

-

Piperidine-Pyrazine Linkage:

A hypothetical synthetic route is summarized below:

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Cyclization | Thiourea, NaOH, 100°C | 4,5-Dimethyl-6-hydroxypyrimidine |

| 2 | Mitsunobu Alkylation | DIAD, PPh₃, Boc-piperidinemethanol | Boc-protected intermediate |

| 3 | Deprotection | TFA/DCM | Piperidine-linked pyrimidine |

| 4 | Suzuki Coupling | Pyrazine-2-boronic acid, Pd(PPh₃)₄ | Final product |

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution on the pyrimidine and pyrazine rings requires careful control of reaction conditions .

-

Purification: The compound’s moderate solubility in polar solvents (e.g., DMSO, ethanol) complicates isolation.

Biological Activity and Mechanism of Action

The piperidine moiety in 4,5-dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine may enhance binding to the allosteric site of viral proteases, analogous to reported inhibitors .

Anticancer Activity

Pyrimidine derivatives often interfere with DNA synthesis by inhibiting thymidylate synthase or kinases. Molecular docking studies suggest that the methyl groups and pyrazine ring in this compound could interact with ATP-binding pockets in oncogenic kinases (e.g., EGFR, VEGFR).

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: High gastrointestinal absorption (Predicted Caco-2 permeability: 5.6 × 10⁻⁶ cm/s).

-

Metabolism: Likely substrates for CYP3A4, leading to hydroxylated metabolites.

-

Excretion: Renal clearance predominates due to moderate molecular weight and polarity.

Toxicity Considerations

Future Directions and Applications

Drug Development

-

Optimization: Introducing electron-withdrawing groups (e.g., fluorine) at the pyrazine ring could enhance protease affinity .

-

Combination Therapy: Synergy with nucleoside analogs (e.g., remdesivir) warrants investigation for viral infections.

Diagnostic Uses

Functionalizing the compound with fluorescent tags (e.g., coumarin) could yield probes for imaging viral protease activity in vivo .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume